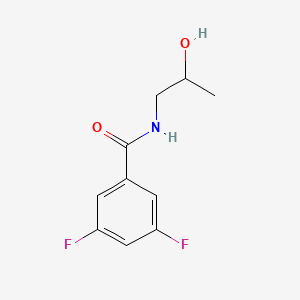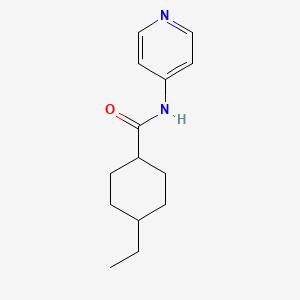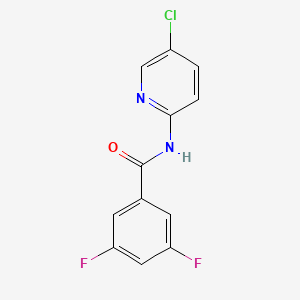
WP PEI (WEAK ANION EXCHANGER)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WP PEI (WEAK ANION EXCHANGER) is a type of ion exchange resin that is used to remove anions from solutions. It is characterized by its weakly basic functional groups, which can exchange anions in a reversible manner. This compound is widely used in various fields, including water treatment, chemical processing, and pharmaceuticals, due to its ability to selectively remove anions from complex mixtures .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of WP PEI (WEAK ANION EXCHANGER) typically involves the polymerization of ethyleneimine with a crosslinking agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of a stable polymer network. The polymer is then functionalized with weakly basic groups, such as primary, secondary, or tertiary amines .
Industrial Production Methods
In industrial settings, the production of WP PEI (WEAK ANION EXCHANGER) involves large-scale polymerization reactors where ethyleneimine and crosslinking agents are mixed under controlled conditions. The resulting polymer is then processed to introduce the weakly basic functional groups. This process may include steps such as washing, drying, and sieving to obtain the final product in the desired form .
化学反应分析
Types of Reactions
WP PEI (WEAK ANION EXCHANGER) primarily undergoes ion exchange reactions, where anions in the solution are exchanged with the anions attached to the resin. These reactions are influenced by the pH of the solution, the nature of the anions, and the presence of competing ions .
Common Reagents and Conditions
Common reagents used in these reactions include various anionic species such as chloride, sulfate, and phosphate ions. The conditions for these reactions typically involve maintaining a neutral to slightly basic pH to ensure the optimal performance of the weakly basic functional groups .
Major Products Formed
The major products formed from these reactions are the exchanged anions, which are released into the solution as the target anions are captured by the resin. This process is reversible, allowing the resin to be regenerated and reused multiple times .
科学研究应用
WP PEI (WEAK ANION EXCHANGER) has a wide range of applications in scientific research:
Chemistry: It is used in ion exchange chromatography to separate and purify anionic compounds from complex mixtures.
Biology: It is employed in the purification of nucleic acids and proteins by removing anionic contaminants.
Medicine: It is used in drug delivery systems to control the release of anionic drugs.
Industry: It is utilized in water treatment processes to remove anionic pollutants from wastewater.
作用机制
The mechanism of action of WP PEI (WEAK ANION EXCHANGER) involves the interaction of its weakly basic functional groups with anions in the solution. The nitrogen atoms in the amine groups have a free electron pair, allowing them to act as Lewis bases and form reversible bonds with anions. This ion exchange process is driven by the concentration gradient of the anions and the affinity of the resin for specific anions .
相似化合物的比较
Similar Compounds
Diethylaminoethyl-cellulose (DEAE-cellulose): Another weak anion exchanger used in protein purification.
Polyethyleneimine-modified biochar: Used for enhanced phosphate adsorption.
Strong anion exchangers: Such as quaternary ammonium resins, which have a higher affinity for anions but are less selective.
Uniqueness
WP PEI (WEAK ANION EXCHANGER) is unique due to its ability to selectively remove anions from complex mixtures while maintaining a high capacity for ion exchange. Its weakly basic functional groups provide a balance between selectivity and capacity, making it suitable for a wide range of applications .
属性
CAS 编号 |
126850-07-5 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


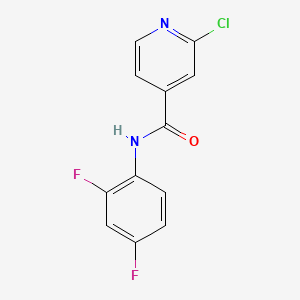
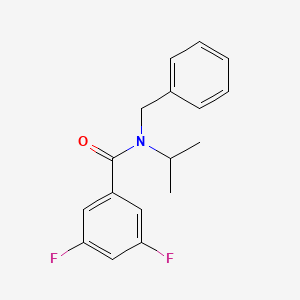

![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)
![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)
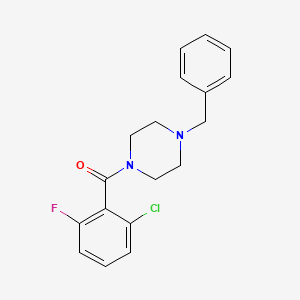
![N-benzyl-2-chloro-5-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B1179997.png)
